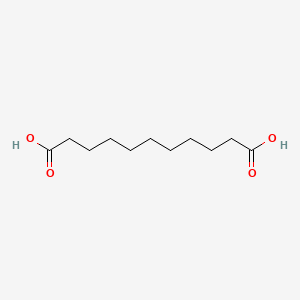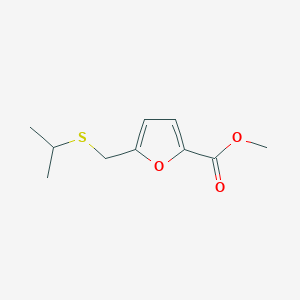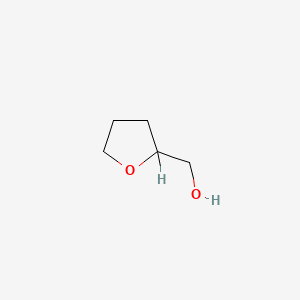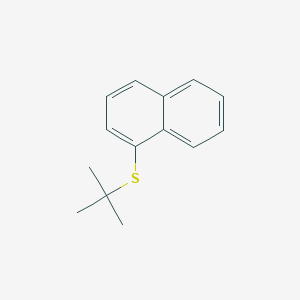
2-Tert-butylsulfanyl-5-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “2-Tert-butylsulfanyl-5-methylthiophene” is a chemical entity with unique properties and applications. It is known for its specific interactions and reactions, making it valuable in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylsulfanyl-5-methylthiophene involves specific chemical reactions and conditions. The preparation methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic routes and reaction conditions are often detailed in scientific literature and patents, ensuring the reproducibility and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing advanced technologies and equipment. The methods are designed to maximize yield and efficiency while maintaining the quality and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butylsulfanyl-5-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Oxidizing Agents: For oxidation reactions, common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reduction reactions may use agents like sodium borohydride or lithium aluminum hydride.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized and analyzed using techniques like spectroscopy and chromatography.
Aplicaciones Científicas De Investigación
2-Tert-butylsulfanyl-5-methylthiophene has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be utilized in biological studies to understand its interactions with biological molecules and systems.
Medicine: this compound can be explored for its potential therapeutic effects and applications in drug development.
Industry: The compound may have industrial applications, such as in the production of materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Tert-butylsulfanyl-5-methylthiophene involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The detailed mechanism of action is often studied through experimental and computational methods to understand its effects at the molecular level.
Propiedades
IUPAC Name |
2-tert-butylsulfanyl-5-methylthiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14S2/c1-7-5-6-8(10-7)11-9(2,3)4/h5-6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFYQJSKJLMRCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)SC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)SC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Benzene, [(1,1-dimethylethyl)thio]-](/img/structure/B7769652.png)



